N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Description
N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide is a heterocyclic compound featuring a 2-oxopyridine core substituted with a carboxamide group at position 3, a cyclopropyl moiety on the amide nitrogen, and a (3,4-dichlorophenyl)methyl group at position 1.
Properties
IUPAC Name |
N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-6-3-10(8-14(13)18)9-20-7-1-2-12(16(20)22)15(21)19-11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBKHSTSNCPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the dichlorophenyl group: This step involves the use of a halogenation reaction to introduce the dichlorophenyl group onto the pyridine ring.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using a suitable cyclopropylating agent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and hydrolysis may yield carboxylic acids and amines.
Scientific Research Applications
N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the treatment of diseases or as a drug candidate.
Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Heterocycle and Electronic Effects
Target Compound : The 2-oxopyridine core introduces conjugation and hydrogen-bonding capability via the oxo group, which may enhance binding affinity in biological systems or influence polymer chain interactions.
3-Chloro-N-phenyl-phthalimide (): The phthalimide core differs significantly, offering two electron-deficient carbonyl groups. This structure is utilized in polymer synthesis (e.g., polyimides) due to its thermal stability and rigidity. The chloro and phenyl substituents enhance solubility and reactivity in monomeric precursors .
Comparison : While both compounds feature electron-withdrawing substituents, the oxopyridine core in the target compound may offer greater hydrogen-bonding versatility compared to phthalimide’s rigid planar structure.
Cyclopropyl Substituents and Steric Effects
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): This cyclopropane carboxamide derivative features a phenyl group and a 4-methoxyphenoxy substituent. The diastereomeric ratio (dr 23:1) highlights stereochemical control challenges during synthesis, which may also apply to the target compound’s cyclopropyl group .
Comparison : The cyclopropyl group in the target compound is directly attached to the amide nitrogen, whereas ’s cyclopropane is part of the carboxamide backbone. This positional difference could lead to distinct steric and electronic outcomes.
Aryl Substituents and Lipophilicity
3,4-Dichlorophenyl Isocyanate () : As a precursor, this isocyanate could theoretically react with amines to form urea or carboxamide linkages. Its dichlorophenyl group mirrors the target compound’s substituent, suggesting shared synthetic pathways or toxicity considerations (e.g., dichlorophenyl groups are associated with elevated toxicity in some contexts) .
Comparison : Unlike the isocyanate in , the target compound’s dichlorophenyl group is part of a stable carboxamide structure, reducing reactivity but retaining lipophilicity.
Data Table: Key Structural and Functional Properties
*Molecular weights calculated from structural formulas.
Research Findings and Limitations
- : Phthalimide derivatives are prioritized for polymer synthesis due to their stability, suggesting the target compound could serve similar roles if functionalized appropriately .
- : High diastereomeric ratios in cyclopropane synthesis underscore the need for precise stereochemical control in the target compound’s preparation .
Limitations : Direct pharmacological or polymer-related data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, necessitating further experimental validation.
Biological Activity
Overview
2-Methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine is a pyrimidine derivative that has been studied for its potential pharmacological properties. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS) and may exhibit anti-inflammatory or analgesic effects.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in pain pathways, potentially modulating neurotransmitter release and reducing pain perception. It may also influence serotonin and dopamine pathways, which are crucial in mood regulation and pain management.
Case Studies and Research Findings
- Analgesic Properties : In animal models, administration of this compound showed a significant reduction in pain responses compared to control groups. This suggests a potential application in treating chronic pain conditions.
- CNS Effects : Behavioral studies indicated alterations in anxiety-like behaviors, hinting at possible anxiolytic effects. Further investigations are necessary to elucidate the exact mechanisms involved.
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory disorders.
Data Table
| Biological Activity | Effect | Study Type |
|---|---|---|
| Analgesic | Pain reduction | Animal model studies |
| CNS modulation | Altered anxiety behavior | Behavioral studies |
| Anti-inflammatory | Inhibition of cytokines | In vitro studies |
Overview
N-Cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide is another compound of interest, particularly within medicinal chemistry. Its structure suggests it may possess significant biological activity against various targets.
This compound is believed to act as a selective inhibitor for certain kinases involved in cancer cell proliferation and survival pathways. Its design aims to enhance specificity and reduce off-target effects common with less selective inhibitors.
Case Studies and Research Findings
- Antitumor Activity : Preclinical studies have shown that this compound can inhibit the growth of several cancer cell lines, including those resistant to conventional therapies.
- Kinase Inhibition : Detailed biochemical assays confirmed its role as an effective inhibitor of specific kinases, leading to apoptosis in targeted cancer cells.
- Side Effect Profile : Toxicology studies indicated a favorable side effect profile compared to existing treatments, making it a promising candidate for further development.
Data Table
| Biological Activity | Effect | Study Type |
|---|---|---|
| Antitumor | Inhibition of cancer growth | Preclinical studies |
| Kinase inhibition | Induction of apoptosis | Biochemical assays |
| Side effect profile | Reduced toxicity | Toxicology studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
